Cas no 1065484-84-5 (2-(furan-2-ylmethoxy)-5-nitropyridine)

2-(Furan-2-ylmethoxy)-5-nitropyridine is a nitropyridine derivative featuring a furan-2-ylmethoxy substituent, which enhances its reactivity and potential utility in synthetic organic chemistry. The nitro group at the 5-position of the pyridine ring contributes to its electron-deficient character, making it a valuable intermediate for nucleophilic substitution reactions and further functionalization. The furan moiety introduces additional versatility, enabling applications in heterocyclic synthesis and pharmaceutical research. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its structural motifs that facilitate diverse chemical transformations. Its stability and well-defined reactivity profile make it a reliable building block for complex molecular architectures.
2-(furan-2-ylmethoxy)-5-nitropyridine structure
1065484-84-5 structure
Product Name:2-(furan-2-ylmethoxy)-5-nitropyridine
CAS No:1065484-84-5
MF:C10H8N2O4
MW:220.181522369385
CID:1178107
PubChem ID:39870023
Update Time:2025-10-31

2-(furan-2-ylmethoxy)-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(furan-2-ylmethoxy)-5-nitropyridine
    • 2-(2-furylmethoxy)-5-nitropyridine
    • AC1Q1Y8A
    • CTK5I3447
    • MolPort-005-312-697
    • SBB075607
    • AG-B-85426
    • 2-(Furan-2-ylMethoxy)-5-nitro-pyridine, 98+% C10H8N2O4, MW: 220.19
    • DTXSID90653847
    • 1065484-84-5
    • CS-0248161
    • EN300-39277
    • AKOS015941276
    • Z382700766
    • CCG-337332
    • DB-291971
    • 2-[(Furan-2-yl)methoxy]-5-nitropyridine
    • G33241
    • 2-(Furan-2-ylmethoxy)-5-nitro-pyridine
    • AB01007432-01
    • Inchi: 1S/C10H8N2O4/c13-12(14)8-3-4-10(11-6-8)16-7-9-2-1-5-15-9/h1-6H,7H2
    • InChI Key: DQTSFYSTYVVZHJ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CN=1)[N+](=O)[O-])CC1=CC=CO1

Computed Properties

  • Exact Mass: 220.04840674g/mol
  • Monoisotopic Mass: 220.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.359

2-(furan-2-ylmethoxy)-5-nitropyridine Pricemore >>

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Additional information on 2-(furan-2-ylmethoxy)-5-nitropyridine

Introduction to 2-(furan-2-ylmethoxy)-5-nitropyridine (CAS No. 1065484-84-5)

2-(furan-2-ylmethoxy)-5-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1065484-84-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered attention due to its structural features and potential applications in drug development. The compound combines a pyridine core with a furan moiety and a nitro substituent, making it a versatile scaffold for further chemical modifications and biological evaluations.

The structural composition of 2-(furan-2-ylmethoxy)-5-nitropyridine includes a pyridine ring, which is a common pharmacophore in many bioactive molecules, with a nitro group at the 5-position providing electronic properties that can influence reactivity and binding interactions. The presence of a furan ring linked through an oxygen atom to the pyridine ring introduces additional functional diversity, enabling various chemical transformations. This unique arrangement makes the compound a valuable intermediate in synthesizing more complex molecules.

In recent years, there has been growing interest in nitroaromatic compounds due to their potential as bioactive agents. The nitro group in 2-(furan-2-ylmethoxy)-5-nitropyridine can be reduced to an amine, opening up possibilities for further derivatization into pharmacologically relevant structures. This property has been explored in the development of novel therapeutic agents targeting various diseases, including inflammatory conditions and infectious diseases.

Moreover, the furan moiety in 2-(furan-2-ylmethoxy)-5-nitropyridine contributes to its solubility and bioavailability, which are critical factors in drug design. Furan derivatives have shown promise in multiple therapeutic areas, including anticancer and antimicrobial applications. The combination of these structural elements suggests that 2-(furan-2-ylmethoxy)-5-nitropyridine could serve as a key building block for innovative drug candidates.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Researchers have been investigating how modifications around the pyridine ring can enhance biological activity. For instance, studies have demonstrated that substituents at specific positions on the pyridine ring can modulate receptor binding affinity and metabolic stability. In this context, 2-(furan-2-ylmethoxy)-5-nitropyridine represents an intriguing candidate for further exploration.

The nitro group at the 5-position of 2-(furan-2-ylmethoxy)-5-nitropyridine also plays a crucial role in its reactivity. Nitroaromatics are known for their ability to engage in redox reactions, which can be exploited for therapeutic purposes. For example, some nitroaromatic drugs have been used as prodrugs that release active species under physiological conditions, enhancing their therapeutic efficacy. This property makes 2-(furan-2-ylmethoxy)-5-nitropyridine a promising candidate for such applications.

In addition to its potential as an intermediate in drug synthesis, 2-(furan-2-ylmethoxy)-5-nitropyridine has been studied for its role in materials science. Nitro-substituted heterocycles are often explored for their electronic properties, making them suitable for use in organic electronics and optoelectronic devices. The unique combination of structural features in 2-(furan-2-ylmethoxy)-5-nitropyridine could make it a valuable component in developing advanced materials with tailored properties.

The synthesis of 2-(furan-2-ylmethoxy)-5-nitropyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to facilitate the construction of the desired structure efficiently. These methods not only improve the synthetic route but also enhance scalability for industrial applications.

From a biological perspective, 2-(furan-2-ylmethoxy)-5-nitropyridine has been subjected to various pharmacological screenings to assess its potential therapeutic effects. Preliminary data suggest that this compound may exhibit activity against certain enzymatic targets relevant to human health conditions. Further preclinical studies are warranted to elucidate its mechanism of action and evaluate its safety profile.

The versatility of 2-(furan-2-ylmethoxy)-5-nitropyridine lies in its ability to undergo diverse chemical transformations while maintaining its core structural integrity. This flexibility allows chemists to explore multiple pathways for developing novel derivatives with enhanced biological activity or improved pharmacokinetic properties. Such adaptability is crucial in modern drug discovery efforts where rapid iteration and optimization are essential.

In conclusion, 2-(furan-2-ylmethoxy)-5-nitropyridine (CAS No. 1065484-84-5) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features make it an attractive scaffold for designing new drugs and advanced materials. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in scientific endeavors.

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